Comparative Lipophilicity Analysis: Calculated LogP of 2,3-Difluoro-4-(trifluoromethoxy)aniline vs. Non-Fluorinated and Regioisomeric Analogs
The calculated partition coefficient (cLogP) serves as a key differentiator in selecting fluorinated aniline building blocks for medicinal chemistry programs, as it directly impacts membrane permeability and metabolic stability. The target compound, 2,3-difluoro-4-(trifluoromethoxy)aniline, exhibits a calculated LogP of 2.4456 . This value contrasts with the cLogP of 1.4630 reported for the mono-fluorinated analog 4-(trifluoromethoxy)aniline , and is expected to differ from regioisomers such as 2,5-difluoro-4-(trifluoromethoxy)aniline, for which the altered fluorine arrangement modifies the overall dipole moment and hydrophobic surface area. This 0.98 log unit increase represents a nearly 10-fold higher theoretical octanol-water partition coefficient, which can be a decisive factor in lead optimization campaigns targeting specific LogP ranges for improved oral bioavailability or blood-brain barrier penetration.
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | cLogP = 2.4456 |
| Comparator Or Baseline | 4-(Trifluoromethoxy)aniline (CAS 461-82-5) |
| Quantified Difference | ΔcLogP ≈ +0.98 |
| Conditions | In silico calculation using ChemDraw or similar algorithm; vendor-reported data |
Why This Matters
Procurement decisions in early-stage drug discovery frequently rely on calculated physicochemical parameters to select building blocks with optimal predicted ADME profiles; a difference of nearly one log unit in cLogP can significantly alter the pharmacokinetic properties of the resulting drug candidates.
